molecular formula C12H11NO3 B3641585 1-(2-nitroethoxy)naphthalene

1-(2-nitroethoxy)naphthalene

Cat. No.: B3641585
M. Wt: 217.22 g/mol
InChI Key: HIPPASYKWOIHPL-UHFFFAOYSA-N
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Description

1-(2-Nitroethoxy)naphthalene is an organic compound belonging to the class of nitroaromatic compounds. It consists of a naphthalene ring system substituted with a nitroethoxy group at the 1-position. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitroethoxy)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. This reaction is often carried out under mild conditions with catalysts such as nickel acetate (Ni(CH3COO)2·4H2O) or sulfated zirconia (SO42−/ZrO2) to enhance selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using mixed acids (nitric acid and sulfuric acid) as nitrating agents. These methods, while effective, often generate significant amounts of waste acids and byproducts, necessitating the development of greener and more efficient processes .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitroethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Nitroethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential use in drug development and as a lead compound for medicinal chemistry research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-nitroethoxy)naphthalene involves its interaction with molecular targets and pathways. For example, the compound can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and DNA, leading to various biological effects. The nitro group can be reduced to form amino derivatives, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitroethoxy group provides unique reactivity compared to other nitroaromatic compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2-nitroethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPPASYKWOIHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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